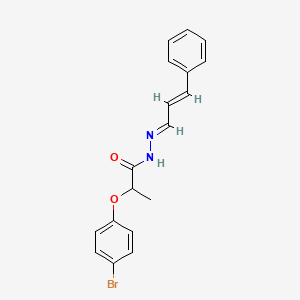
2-(4-bromophenoxy)-N'-(3-phenyl-2-propen-1-ylidene)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)-N'-(3-phenyl-2-propen-1-ylidene)propanohydrazide is a chemical compound that has been studied for its potential applications in scientific research. This compound is synthesized through a specific method and has been found to have certain biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-(4-bromophenoxy)-N'-(3-phenyl-2-propen-1-ylidene)propanohydrazide is not fully understood. However, it has been suggested that the compound may act through the inhibition of certain enzymes or proteins involved in inflammation or cancer development.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-bromophenoxy)-N'-(3-phenyl-2-propen-1-ylidene)propanohydrazide has anti-inflammatory and antioxidant effects. It has also been found to induce apoptosis (programmed cell death) in certain cancer cells. These effects make it a promising candidate for further research in these areas.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-bromophenoxy)-N'-(3-phenyl-2-propen-1-ylidene)propanohydrazide in lab experiments is its potential biological activities. However, there are also limitations to using this compound. One limitation is its potential toxicity, which may require careful handling and disposal. Another limitation is the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-bromophenoxy)-N'-(3-phenyl-2-propen-1-ylidene)propanohydrazide. One direction is to further investigate its anti-inflammatory and antioxidant properties, as these may have implications for the treatment of various diseases. Another direction is to explore its potential as an anticancer agent, particularly in combination with other drugs or therapies. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 2-(4-bromophenoxy)-N'-(3-phenyl-2-propen-1-ylidene)propanohydrazide involves the reaction of 4-bromophenol and 3-phenylacryloyl hydrazide in the presence of a catalyst. This reaction results in the formation of the desired compound. The purity and yield of the compound can be improved through further purification techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
This compound has been studied for its potential applications in scientific research. It has been found to have certain biological activities such as anti-inflammatory, antioxidant, and anticancer properties. This makes it a promising candidate for further research in these areas.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-14(23-17-11-9-16(19)10-12-17)18(22)21-20-13-5-8-15-6-3-2-4-7-15/h2-14H,1H3,(H,21,22)/b8-5+,20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCUXSWAYQTTLL-IYYWNBDZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC=CC1=CC=CC=C1)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C=C/C1=CC=CC=C1)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N'-[(E,2E)-3-phenyl-2-propenylidene]propanohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


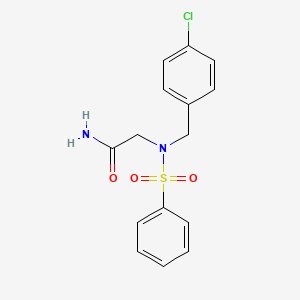
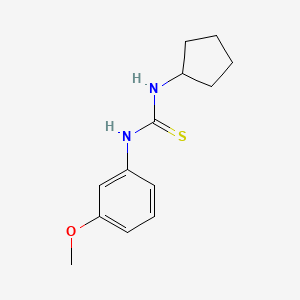
![1-[(benzylamino)thio]-2-nitrobenzene](/img/structure/B5731740.png)
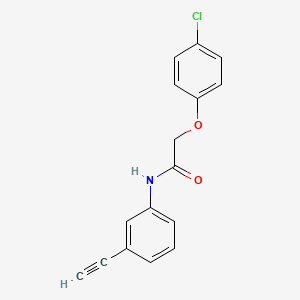
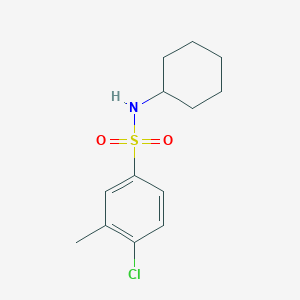
![isopropyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5731762.png)
![4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide](/img/structure/B5731769.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide](/img/structure/B5731780.png)
![4-[1-cyano-2-(2,3-dimethoxyphenyl)vinyl]benzonitrile](/img/structure/B5731785.png)
![5-{[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5731789.png)
![N'-({5-[(4-methoxyphenoxy)methyl]-2-furyl}methylene)-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5731797.png)
![1-(3-pyridinyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5731809.png)
